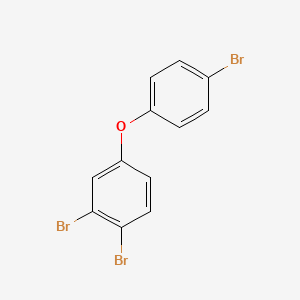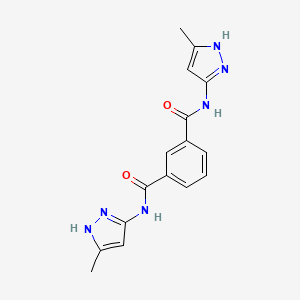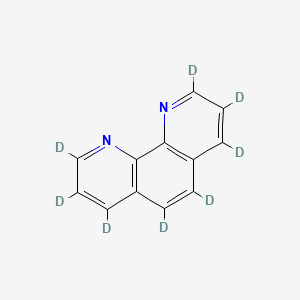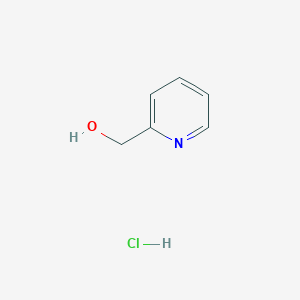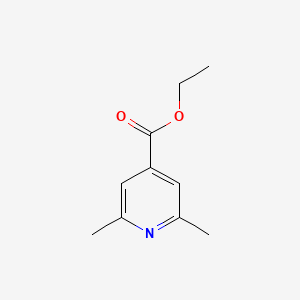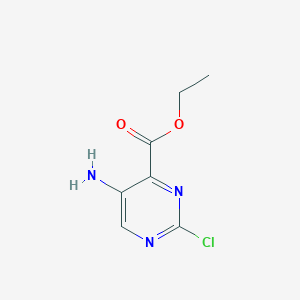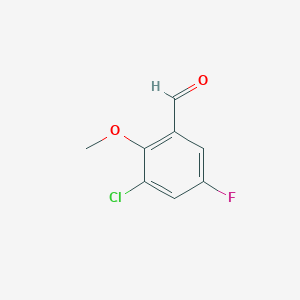
3-Chloro-5-fluoro-2-methoxybenzaldehyde
Descripción general
Descripción
3-Chloro-5-fluoro-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6ClFO2 . It is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It appears as a solid in its physical form .
Synthesis Analysis
The synthesis of 3-Chloro-5-fluoro-2-methoxybenzaldehyde can be achieved starting from 2-amino-5-methoxytoluene . Another method involves the reaction of 3-Fluoro-2-hydroxybenzaldehyde with Iodomethane .Molecular Structure Analysis
The InChI code for 3-Chloro-5-fluoro-2-methoxybenzaldehyde is 1S/C8H6ClFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms in the molecule.Chemical Reactions Analysis
3-Chloro-5-fluoro-2-methoxybenzaldehyde can participate in various chemical reactions. For instance, it can react with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction to construct benzosuberone cores .Physical And Chemical Properties Analysis
3-Chloro-5-fluoro-2-methoxybenzaldehyde has a molecular weight of 188.59 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Anticancer Activity : The compound has been used in the synthesis of fluoro-substituted stilbenes, which are analogues of anticancer combretastatins. These analogues retain potent cell growth inhibitory properties and are important in cancer research (Lawrence et al., 2003).
Bioconversion Potential in Fungi : Research involving the white-rot fungus Bjerkandera adusta showed that fluoro-labelled substrates like 3-Chloro-5-fluoro-2-methoxybenzaldehyde could be used to study the production of novel halogenated aromatic compounds. This has implications for understanding metabolic pathways in fungi (Lauritsen & Lunding, 1998).
Synthesis Methods : Studies have been conducted on simplifying the synthesis methods of related compounds like 3-fluoro-4-methoxybenzaldehyde, which has relevance in industrial production and cost reduction (Wang Bao-jie, 2006).
Structural Transformations under Cryogenic Conditions : Investigations into the structural transformations of similar compounds under cryogenic conditions have been carried out. This research provides insights into the behavior of these compounds at low temperatures, which is significant for material science and chemistry (Ildız, Konarska & Fausto, 2018).
Chemosensor Development : The compound has been used in the development of chemosensors, particularly for the detection of bioactive zinc(II) in cancer cells. This is crucial in biomedical research for understanding cellular mechanisms and developing diagnostic tools (Patil et al., 2018).
Monitoring of Chemical Reactions : In organic chemistry, derivatives of the compound have been used to monitor the progress of reactions like aldol reactions. This application is significant for understanding and optimizing chemical processes (Guo & Tanaka, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-5-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCYVSMQRYCVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517959 | |
| Record name | 3-Chloro-5-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-methoxybenzaldehyde | |
CAS RN |
82129-41-7 | |
| Record name | 3-Chloro-5-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

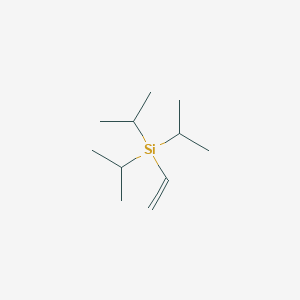
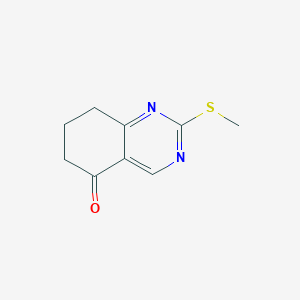
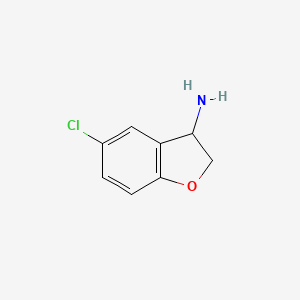
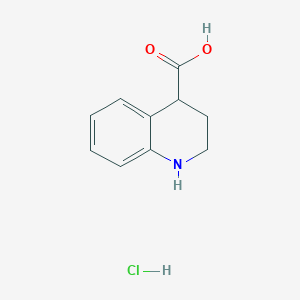
![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)
![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)
